molecular formula C15H14ClNO5 B12895957 2-((N-(4-Chlorophenyl)furan-2-carboxamido)oxy)ethyl acetate

2-((N-(4-Chlorophenyl)furan-2-carboxamido)oxy)ethyl acetate

Cat. No.: B12895957
M. Wt: 323.73 g/mol
InChI Key: QWCVUCJXGQJFJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((N-(4-Chlorophenyl)furan-2-carboxamido)oxy)ethyl acetate is a synthetic organic compound featuring a furan-2-carboxamido core substituted with a 4-chlorophenyl group and an ethoxy acetate side chain. This structure combines aromatic, amide, and ester functionalities, making it a versatile intermediate for pharmaceutical or agrochemical applications.

Properties

Molecular Formula

C15H14ClNO5

Molecular Weight

323.73 g/mol

IUPAC Name

2-[4-chloro-N-(furan-2-carbonyl)anilino]oxyethyl acetate

InChI

InChI=1S/C15H14ClNO5/c1-11(18)20-9-10-22-17(13-6-4-12(16)5-7-13)15(19)14-3-2-8-21-14/h2-8H,9-10H2,1H3

InChI Key

QWCVUCJXGQJFJD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCON(C1=CC=C(C=C1)Cl)C(=O)C2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((N-(4-Chlorophenyl)furan-2-carboxamido)oxy)ethyl acetate typically involves the reaction of furan-2-carbonyl chloride with 4-chloroaniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethyl acetate to form the final product . The reaction conditions often include the use of dry solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-((N-(4-Chlorophenyl)furan-2-carboxamido)oxy)ethyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the nitro group can produce aniline derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activities : Research indicates that compounds with similar structural features to 2-((N-(4-Chlorophenyl)furan-2-carboxamido)oxy)ethyl acetate have shown promise in inhibiting cancer cell proliferation. Studies have demonstrated that furan derivatives can induce apoptosis in various cancer cell lines, suggesting a potential application for this compound in cancer therapy .
  • Antimicrobial Properties : The presence of the chlorophenyl group in the structure is known to enhance antimicrobial activity. Compounds with such substituents have been investigated for their efficacy against bacterial strains, making this compound a candidate for further exploration in antimicrobial formulations .
  • Anti-inflammatory Effects : Similar furan-based compounds have been studied for their anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines, which could position this compound as a therapeutic agent for inflammatory diseases .

Agrochemical Applications

  • Pesticide Development : The structural characteristics of 2-((N-(4-Chlorophenyl)furan-2-carboxamido)oxy)ethyl acetate suggest potential use as a pesticide or herbicide. Compounds with furan rings are often explored for their ability to disrupt pest metabolism or growth, providing an avenue for sustainable agricultural practices .
  • Fungicidal Activity : Research into similar compounds has shown effectiveness against fungal pathogens. The incorporation of the furan moiety may enhance the fungicidal properties, making it suitable for agricultural applications aimed at crop protection .

Material Science Applications

  • Polymer Chemistry : The compound can potentially serve as a monomer or additive in polymer synthesis. Its functional groups can participate in polymerization reactions, leading to materials with tailored properties for specific applications such as coatings or adhesives .
  • Nanotechnology : The unique chemical structure allows for the possibility of functionalization in nanomaterials. This can lead to the development of nanocarriers for drug delivery systems, enhancing the bioavailability and targeted delivery of therapeutic agents .

Case Study 1: Anticancer Activity

A study investigating the effects of furan derivatives on breast cancer cells demonstrated that compounds similar to 2-((N-(4-Chlorophenyl)furan-2-carboxamido)oxy)ethyl acetate exhibited significant cytotoxicity at low concentrations. The study highlighted the importance of the chlorophenyl substituent in enhancing the anticancer activity through apoptosis induction mechanisms.

Case Study 2: Antimicrobial Efficacy

In a comparative analysis of various furan derivatives, one study reported that compounds with chlorophenyl groups showed enhanced activity against Staphylococcus aureus and Escherichia coli. This suggests that 2-((N-(4-Chlorophenyl)furan-2-carboxamido)oxy)ethyl acetate could be developed into effective antimicrobial agents.

Mechanism of Action

The mechanism of action of 2-((N-(4-Chlorophenyl)furan-2-carboxamido)oxy)ethyl acetate involves its interaction with specific molecular targets. The furan ring and the chlorophenyl group are believed to play crucial roles in its biological activity. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s uniqueness lies in its furan-carboxamido-oxy-ethyl acetate backbone. Below is a comparative analysis with related compounds from the provided evidence:

Compound Name Core Structure Substituents Key Properties
2-((N-(4-Chlorophenyl)furan-2-carboxamido)oxy)ethyl acetate Furan-2-carboxamido 4-Chlorophenyl, ethoxy acetate High lipophilicity (due to ester and aryl groups); potential metabolic instability via ester hydrolysis.
2-Chloro-N-(4-fluorophenyl)acetamide Acetamide 4-Fluorophenyl, chloro Strong intermolecular N–H···O hydrogen bonding; used as a synthetic intermediate.
1-(4-Chlorophenyl)-2-(ethylamino)propan-1-one Amino ketone 4-Chlorophenyl, ethylamino Psychoactive potential (structural similarity to cathinones); moderate solubility in polar solvents.
N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)isobutyramide Isobutyramide-piperidine 4-Fluorophenyl, phenethylpiperidinyl Opioid receptor affinity; enhanced bioavailability due to piperidine moiety.

Physicochemical and Reactivity Insights

  • Lipophilicity : The ethoxy acetate group in the target compound likely enhances membrane permeability compared to simpler acetamides (e.g., 2-chloro-N-(4-fluorophenyl)acetamide) .
  • Stability : The ester group may render it susceptible to hydrolysis under acidic/basic conditions, unlike the more stable amide bonds in analogs like N-(4-fluorophenyl)isobutyramide .
  • Bioactivity : The 4-chlorophenyl group may confer antimicrobial properties, as seen in related chloroaryl compounds , while the furan ring could modulate electron-rich interactions in enzyme binding .

Limitations and Challenges

  • No direct pharmacological data are available, unlike fluorophenyl analogs with documented receptor affinities .
  • Potential toxicity risks associated with chloroaryl derivatives (e.g., bioaccumulation) require further study.

Biological Activity

The compound 2-((N-(4-Chlorophenyl)furan-2-carboxamido)oxy)ethyl acetate is a derivative of furan and has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C12H12ClNO4\text{C}_{12}\text{H}_{12}\text{Cl}\text{N}\text{O}_4

This structure includes a furan ring, a chlorophenyl group, and an acetate moiety, which are known to influence its biological properties.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities including:

  • Anticancer Activity : Many derivatives of furan and chlorophenyl have shown significant growth inhibition against various cancer cell lines.
  • Antimicrobial Activity : Compounds with similar functional groups have been evaluated for their antibacterial and antifungal properties.
  • Anti-inflammatory Effects : Some studies suggest that these compounds may also possess anti-inflammatory properties.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds related to 2-((N-(4-Chlorophenyl)furan-2-carboxamido)oxy)ethyl acetate. For instance, benzofuran derivatives have shown promising results in inhibiting cancer cell proliferation.

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (μM)Reference
Compound AHCT152.37
Compound BPC-32.68
Compound CA5490.12

These values indicate the concentration required to inhibit 50% of cell growth (IC50), showcasing the potency of these compounds against specific cancer types.

Antimicrobial Activity

The antimicrobial properties of similar derivatives have been extensively studied. For example, compounds with chloro substituents have demonstrated enhanced antibacterial activity.

Table 2: Antimicrobial Activity Data

CompoundMicroorganism TestedMIC (μg/mL)Reference
Compound DS. aureus20
Compound EE. coli40
Compound FK. pneumoniae24 mm zone of inhibition

The Minimum Inhibitory Concentration (MIC) values reflect the effectiveness of these compounds against various pathogens.

The mechanisms through which these compounds exert their biological effects are not fully elucidated, but several hypotheses exist:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Some studies suggest that these compounds may trigger apoptotic pathways in cancer cells.
  • Disruption of Cell Membrane Integrity : Antimicrobial activity may arise from the ability of these compounds to disrupt bacterial cell membranes.

Case Studies

  • Study on Antiviral Activity : A recent study indicated that furan derivatives exhibit significant antiviral activity by inhibiting reverse transcriptase in HIV models, suggesting potential applications in antiviral therapies .
  • Anti-inflammatory Research : Another investigation into benzofuran derivatives found that they effectively reduced nitric oxide production in inflammatory models, indicating their potential as anti-inflammatory agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.